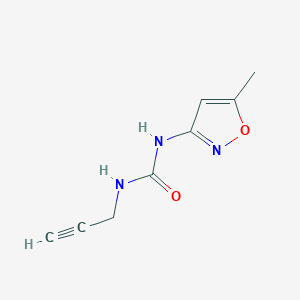![molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5](/img/structure/B1440308.png)
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Übersicht
Beschreibung
(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine: is an organic compound with the molecular formula C13H11F2N It consists of a biphenyl structure with two fluorine atoms attached at the 3 and 4 positions of one phenyl ring and a methanamine group attached to the 4 position of the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common method involves the halogenation of biphenyl derivatives followed by amination. For example, starting with 3,4-difluorobenzene, halogenation can be achieved using a halogenating agent and paraformaldehyde in the presence of a catalyst.
Reduction of Nitriles: Another method involves the reduction of 3,4-difluorobenzonitriles in the presence of ammonia and hydrogen, using a catalyst such as Raney nickel.
Industrial Production Methods: Industrial production methods for (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine typically involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry:
Wirkmechanismus
The mechanism of action of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
- (3’,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanamine
- (4,4’-Difluoro-[1,1’-biphenyl]-3-yl)methanamine
Comparison:
- Structural Differences: While these compounds share a similar biphenyl core, the position of the fluorine atoms and the methanamine group varies, leading to differences in their chemical and physical properties .
- Unique Properties: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine is unique in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOELADDGHHKGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



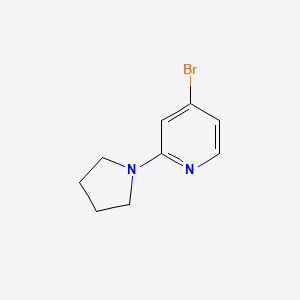

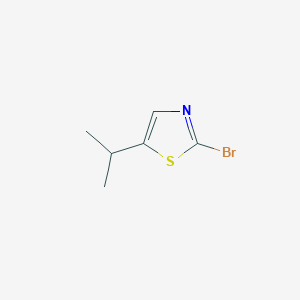
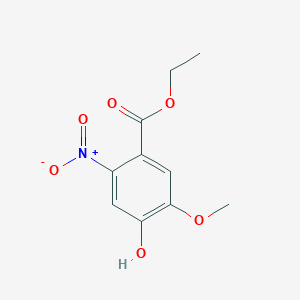



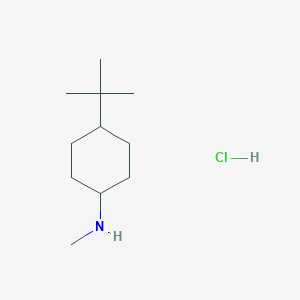
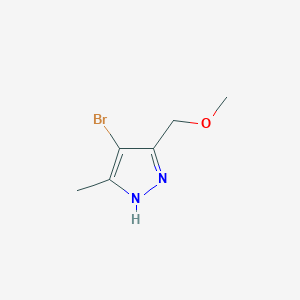

![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)
